molecular formula C22H25N5O5 B3613811 2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE

2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE

Cat. No.: B3613811
M. Wt: 439.5 g/mol
InChI Key: OTSGCBOTMYNVBT-UHFFFAOYSA-N
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Description

2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a piperidine ring, a tetrazole moiety, and a furan carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrazole moiety: This step often involves the reaction of an azide with a nitrile group in the presence of a catalyst.

    Attachment of the furan carboxylate group: This can be done through esterification reactions using furan-2-carboxylic acid and an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and strong bases (for nucleophilic substitution).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tetrazole moiety, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial contexts.

Properties

IUPAC Name

[2,2,6,6-tetramethyl-1-[4-(tetrazol-1-yl)benzoyl]oxypiperidin-4-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-21(2)12-17(31-20(29)18-6-5-11-30-18)13-22(3,4)27(21)32-19(28)15-7-9-16(10-8-15)26-14-23-24-25-26/h5-11,14,17H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSGCBOTMYNVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=C(C=C2)N3C=NN=N3)(C)C)OC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE
Reactant of Route 2
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2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE
Reactant of Route 3
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2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,6,6-TETRAMETHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYLOXY]PIPERIDIN-4-YL FURAN-2-CARBOXYLATE

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